8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: These involve the condensation of appropriate aldehydes with amines to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method employs oxidative agents to couple intermediates, forming the desired heterocyclic structure.
Tandem Reactions: These reactions combine multiple steps into a single process, increasing efficiency and yield.
Industrial Production Methods: Industrial production often utilizes continuous flow systems to enhance reaction efficiency and scalability. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a streamlined approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activity .
Scientific Research Applications
8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits significant antimicrobial activity.
Imidazo[1,2-a]pyridine-2-carboxylates: Known for their anxiolytic properties.
Uniqueness: 8-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRVORVFBCMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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